4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one typically involves the reaction of o-aminothiophenol with various electrophilic reagents. One common method includes the condensation of 2-aminobenzenethiol with benzylpiperazine under specific conditions . The reaction is often carried out in ethanol as a solvent and requires a catalyst such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)-benzoyl-1H-pyrazole: Known for its antiangiogenic properties.
5-Fluoro-1,3-benzothiazol-2-yl derivatives: Exhibits significant antibacterial activity.
N’-(1,3-Benzothiazol-2-yl)-thiourea derivatives: Investigated for their antifungal and anticancer activities.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one stands out due to its unique piperazine ring, which enhances its binding affinity to various biological targets. This structural feature contributes to its diverse range of biological activities and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-benzylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17-13-21(18-19-15-8-4-5-9-16(15)23-18)11-10-20(17)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBENJHHLKXAVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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